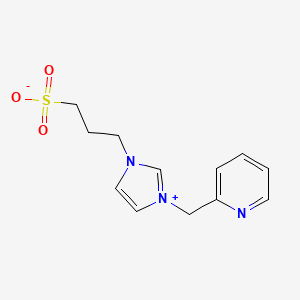

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium

Description

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium (CAS [1374404-06-4], MFCD26127788) is an imidazolium-based ionic compound featuring a pyridin-2-yl-methyl substituent at the 1-position and a sulfonatopropyl group at the 3-position of the imidazolium ring. This compound is commercially available with a purity of 95% (QD-3943, Combi-Blocks) .

Properties

IUPAC Name |

3-[3-(pyridin-2-ylmethyl)imidazol-3-ium-1-yl]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c16-19(17,18)9-3-6-14-7-8-15(11-14)10-12-4-1-2-5-13-12/h1-2,4-5,7-8,11H,3,6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKDVTJHNSIZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C[N+]2=CN(C=C2)CCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium typically involves the following steps:

Reaction Conditions: The reactions are usually carried out under mild conditions, often in the presence of catalysts such as palladium or iodine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent.

Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer.

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

QH-9834: 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

QV-5000: 1-(2-Pyridin-3-yl-carbonyloxy-2-methyl-propyl)-3-sulfonatopropyl-imidazolium

- The sulfonatopropyl group is retained, but positional isomerism (pyridin-3-yl vs. pyridin-2-yl) may alter electronic properties .

QP-2928: 1-(Pyridin-2-yl)-1H-imidazole-5-carboxylic Acid

QZ-4960: 4-Pyridin-3-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

- The pyridin-3-yl group differs from QD-3943’s pyridin-2-yl orientation, affecting electronic interactions in coordination chemistry .

Biological Activity

Overview of 1-Pyridin-2-yl-methyl-3-sulfonatopropyl-imidazolium

This compound is a quaternary ammonium compound that has garnered interest in various biological applications due to its unique structural properties. The compound features a pyridine ring and an imidazolium moiety, which contribute to its potential biological activities, including antimicrobial, antifungal, and antitumor effects.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with imidazolium structures can disrupt bacterial cell membranes, leading to cell death. The presence of the pyridine and sulfonate groups enhances its solubility and interaction with microbial membranes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against various fungal strains. The mechanism is believed to involve the disruption of fungal cell wall synthesis.

Case Study: Antifungal Efficacy

A study conducted on the efficacy of this compound against Candida species demonstrated a significant reduction in fungal growth at concentrations as low as 64 µg/mL. This suggests potential for use in antifungal therapies.

Antitumor Activity

Emerging research suggests that imidazolium-based compounds may have antitumor properties. The mechanism is likely related to their ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Table 2: Antitumor Efficacy of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 µM | |

| MCF-7 | 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.